Tridecane, 1-bromo-7-(methoxymethoxy)-
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Overview
Description
Tridecane, 1-bromo-7-(methoxymethoxy)- is an organic compound with the molecular formula C15H31BrO2 and a molecular weight of 323.31 g/mol . This compound is a derivative of tridecane, where a bromine atom is attached to the first carbon and a methoxymethoxy group is attached to the seventh carbon. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Tridecane, 1-bromo-7-(methoxymethoxy)- typically involves the bromination of tridecane followed by the introduction of the methoxymethoxy group. The reaction conditions for bromination usually require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The methoxymethoxy group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine .
Chemical Reactions Analysis
Tridecane, 1-bromo-7-(methoxymethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form tridecane by using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Tridecane, 1-bromo-7-(methoxymethoxy)- is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tridecane, 1-bromo-7-(methoxymethoxy)- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxymethoxy group can undergo oxidation or reduction. These interactions can lead to the formation of various products that exert specific effects on biological or chemical systems .
Comparison with Similar Compounds
Tridecane, 1-bromo-7-(methoxymethoxy)- can be compared with other similar compounds such as:
1-Bromotridecane: This compound lacks the methoxymethoxy group and is primarily used in substitution reactions.
7-Methoxymethoxytridecane: This compound lacks the bromine atom and is used in oxidation and reduction reactions.
1-Bromo-7-hydroxytridecane: This compound has a hydroxyl group instead of the methoxymethoxy group and is used in different chemical transformations.
Tridecane, 1-bromo-7-(methoxymethoxy)- is unique due to the presence of both the bromine atom and the methoxymethoxy group, which allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
189246-53-5 |
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Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-bromo-7-(methoxymethoxy)tridecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-4-5-8-11-15(18-14-17-2)12-9-6-7-10-13-16/h15H,3-14H2,1-2H3 |
InChI Key |
WUKMZRWCPXLUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCBr)OCOC |
Origin of Product |
United States |
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